molecular formula C20H17ClN2O3S B3018920 N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline CAS No. 478048-55-4

N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline

Cat. No.: B3018920
CAS No.: 478048-55-4
M. Wt: 400.88
InChI Key: BGGIUMOBTSMCSD-XMHGGMMESA-N
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Description

N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline is a useful research compound. Its molecular formula is C20H17ClN2O3S and its molecular weight is 400.88. The purity is usually 95%.
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Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClN2O2S
  • Molecular Weight : 320.82 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated several synthesized compounds for their effectiveness against different bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds showing strong inhibitory effects against urease, an enzyme linked to bacterial virulence .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Activity Level
Compound A (similar structure)Salmonella typhi15Strong
Compound BBacillus subtilis12Moderate
N-[(E)-2-(benzenesulfonyl)...]Escherichia coli8Weak

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies on similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of the benzothiazine core exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against various cancer cell lines such as A-549 and HCT-116 . These findings suggest that this compound may possess similar anticancer efficacy.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μmol/mL)
Compound A (similar structure)A-5490.04
Compound BHCT-1160.06
N-[(E)-2-(benzenesulfonyl)...]MCF7TBD

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that derivatives containing sulfonamide functionalities often exhibit strong inhibitory effects, which are crucial for developing therapeutic agents for conditions like Alzheimer's disease and bacterial infections .

Case Studies and Research Findings

  • Molecular Docking Studies :
    • Docking studies have illustrated how the compound interacts with target proteins at the molecular level, providing insights into its binding affinity and potential mechanisms of action .
  • In Vitro Studies :
    • In vitro assays have confirmed the cytotoxic effects of related compounds on cancer cell lines, supporting their use in further therapeutic applications .
  • Pharmacokinetic Properties :
    • Research has also focused on the pharmacokinetic profiles of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) characteristics to predict their behavior in biological systems .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-26-17-10-8-16(9-11-17)22-14-19(15-7-12-20(21)23-13-15)27(24,25)18-5-3-2-4-6-18/h2-14,22H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIUMOBTSMCSD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C2=CN=C(C=C2)Cl)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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